2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate
Description
Chemical Structure: The compound features a 2-chloro-5-(trifluoromethyl)phenyl group linked via an amide bond to a 2-oxoethyl ester of 4-aminobenzoic acid. Its molecular formula is C₁₆H₁₁ClF₃N₂O₃, with a CAS Registry Number 931259-26-6 and a purity of 95% .
Properties
IUPAC Name |
[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-12-6-3-10(16(18,19)20)7-13(12)22-14(23)8-25-15(24)9-1-4-11(21)5-2-9/h1-7H,8,21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPSCEAAMBANMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H16ClF3N2O3
- Molecular Weight: 392.78 g/mol
- CAS Number: 68399-99-5
Research indicates that compounds similar to this compound may function through various mechanisms, including:
- Inhibition of Enzymatic Activity: Compounds with similar structures have shown the ability to inhibit specific enzymes that are crucial for cellular processes.
- Modulation of Signaling Pathways: The compound may interact with signaling pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell behavior.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For instance, benzamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic adenocarcinoma and breast cancer cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on similar derivatives shows that they can inhibit the growth of bacteria and fungi, which may be attributed to their ability to disrupt microbial cell membranes.
Study on Anticancer Properties
In a study evaluating the anticancer efficacy of various benzamide derivatives, it was found that certain compounds exhibited substantial growth inhibition in pancreatic cancer models. The study utilized both in vitro and in vivo approaches to assess the effectiveness of these compounds against resistant strains of cancer cells.
- In Vitro Results: Compounds demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines.
- In Vivo Results: Animal models showed prolonged survival rates when treated with these compounds compared to control groups.
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of similar compounds revealed that they effectively inhibited the growth of Staphylococcus aureus and other pathogenic bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Key Features :
- Chloro-trifluoromethylphenyl moiety : Enhances lipophilicity and electronic effects.
Comparison with Structurally Similar Compounds
2-[2-[4-Chloro-2-(trifluoromethyl)phenyl]diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide
- CAS RN : 39951-83-2
- Molecular Formula : C₁₈H₁₂ClF₃N₆O₃
- Structural Differences :
- Replaces the 2-oxoethyl amide with a diazenyl (-N=N-) group and a benzimidazolone ring.
- Retains the chloro-trifluoromethylphenyl group but at the 4-position on the phenyl ring.
- Functional Implications : The diazenyl group may confer redox activity, while the benzimidazolone ring enhances π-π stacking interactions .
2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 4-hydroxybenzoate
- CAS RN : 386730-86-5
- Molecular Formula: C₁₆H₁₂F₃NO₄
- Structural Differences: Substitutes the 4-amino group on the benzoate with a 4-hydroxy group. Positions the trifluoromethyl group at the 3-position instead of the 5-position on the phenyl ring.
- Functional Implications: The hydroxyl group increases hydrogen-bonding capacity but reduces basicity compared to the amino group .
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide
- Molecular Formula: C₂₀H₁₃Cl₂F₅NO₃ (estimated)
- Structural Differences :
- Features a difluoro-hydroxy-oxo-propyl chain instead of the 2-oxoethyl amide.
- Incorporates a cyclopropylamide group rather than an ester.
- Functional Implications : The cyclopropyl group may enhance metabolic stability, while the difluoro-hydroxy moiety introduces steric hindrance .
Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate
- Molecular Formula: C₁₇H₁₆ClNO₄
- Structural Differences: Replaces the 4-aminobenzoate with a methyl benzoate. Substitutes the trifluoromethyl group with a methoxy-oxoethyl chain at the 5-position.
Data Table: Key Comparative Properties
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, stabilizing negative charges and influencing reactivity .
- Safety Profile : The diazenyl analogue has documented safety data (GHS-compliant SDS), suggesting higher handling precautions compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
